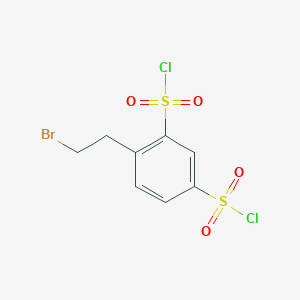
4-(2-Bromoethyl)benzene-1,3-disulfonyl dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromoethyl)benzene-1,3-disulfonyl dichloride is an organic compound with the molecular formula C8H8BrCl2O4S2 It is a derivative of benzene, featuring a bromoethyl group and two sulfonyl chloride groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)benzene-1,3-disulfonyl dichloride typically involves the following steps:
Sulfonation: The sulfonyl chloride groups are introduced by sulfonating the brominated product with chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) in the presence of a chlorinating agent like phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction conditions such as temperature, pressure, and reagent concentrations to optimize yield and purity.
化学反应分析
Types of Reactions
4-(2-Bromoethyl)benzene-1,3-disulfonyl dichloride undergoes several types of chemical reactions:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as hydroxide (OH-) or amine (NH2-).
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the sulfonyl chloride groups can be replaced by other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of 4-(2-Hydroxyethyl)benzene-1,3-disulfonyl dichloride or 4-(2-Aminoethyl)benzene-1,3-disulfonyl dichloride.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives of the compound.
科学研究应用
4-(2-Bromoethyl)benzene-1,3-disulfonyl dichloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(2-Bromoethyl)benzene-1,3-disulfonyl dichloride involves its reactivity with nucleophiles and electrophiles. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. The sulfonyl chloride groups can participate in electrophilic aromatic substitution, allowing for further chemical modifications. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical and biological research.
相似化合物的比较
Similar Compounds
4-(2-Chloroethyl)benzene-1,3-disulfonyl dichloride: Similar structure but with a chloroethyl group instead of a bromoethyl group.
4-(2-Bromoethyl)benzene-1,3-disulfonyl fluoride: Similar structure but with sulfonyl fluoride groups instead of sulfonyl chloride groups.
4-(2-Bromoethyl)benzene-1,3-disulfonyl bromide: Similar structure but with sulfonyl bromide groups instead of sulfonyl chloride groups.
Uniqueness
4-(2-Bromoethyl)benzene-1,3-disulfonyl dichloride is unique due to its combination of a bromoethyl group and two sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis and research applications. The presence of both electrophilic and nucleophilic reactive sites allows for a wide range of chemical transformations, making it a valuable compound in various scientific fields.
属性
CAS 编号 |
77713-08-7 |
|---|---|
分子式 |
C8H7BrCl2O4S2 |
分子量 |
382.1 g/mol |
IUPAC 名称 |
4-(2-bromoethyl)benzene-1,3-disulfonyl chloride |
InChI |
InChI=1S/C8H7BrCl2O4S2/c9-4-3-6-1-2-7(16(10,12)13)5-8(6)17(11,14)15/h1-2,5H,3-4H2 |
InChI 键 |
LIGKCAGAAWAVHY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Prop-2-ynoxycarbonyloxyethoxy)ethoxy]ethyl prop-2-ynyl carbonate](/img/structure/B14434538.png)
![5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione](/img/structure/B14434546.png)

![2-Propenal, 2-[(trimethylsilyl)oxy]-](/img/structure/B14434559.png)
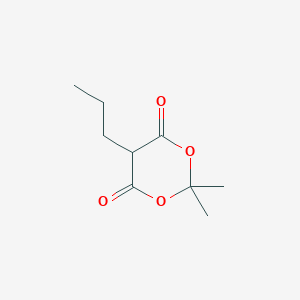
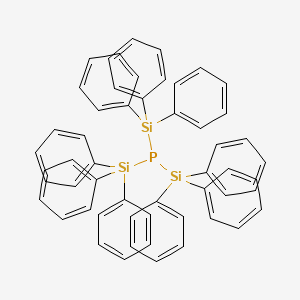
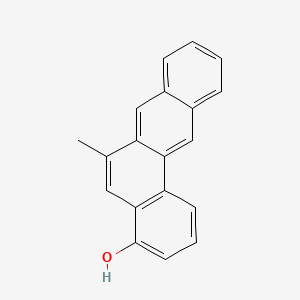
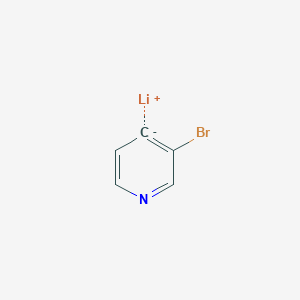
![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)
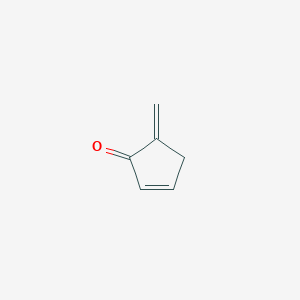
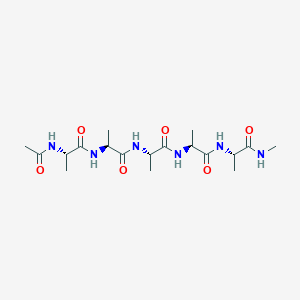
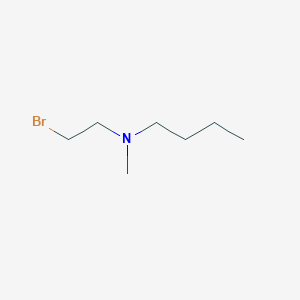
![[Chloro(2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B14434604.png)
![N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide](/img/structure/B14434609.png)
